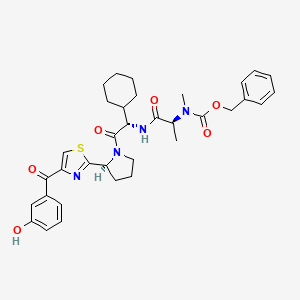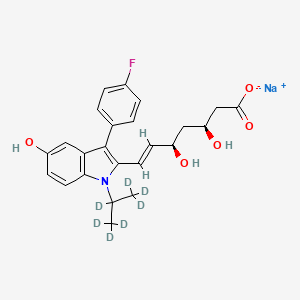
5-Hydroxy Fluvastatin-d7 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Fluvastatin-d7 (sodium) is a deuterium-labeled derivative of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Fluvastatin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Fluvastatin-d7 (sodium) involves a multi-step process starting from aniline and [2H6] 2-bromopropane . The synthesis includes several key steps such as:
Formation of the indole ring: This involves the reaction of aniline with other reagents to form the indole structure.
Introduction of the deuterium label: This is achieved by using [2H6] 2-bromopropane.
Hydroxylation: The final step involves the hydroxylation of the indole ring to form 5-Hydroxy Fluvastatin-d7 (sodium).
Industrial Production Methods
Industrial production methods for 5-Hydroxy Fluvastatin-d7 (sodium) are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Fluvastatin-d7 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 5-Hydroxy Fluvastatin-d7 (sodium).
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Fluvastatin-d7 (sodium) is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of Fluvastatin derivatives.
Biology: To investigate the metabolic pathways and biological effects of Fluvastatin.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Fluvastatin in the human body.
Industry: To develop and optimize Fluvastatin formulations and delivery methods.
Wirkmechanismus
5-Hydroxy Fluvastatin-d7 (sodium) exerts its effects by inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Hydroxy Fluvastatin-d7 (sodium) include:
Fluvastatin: The parent compound, used to lower cholesterol levels.
6-Hydroxy Fluvastatin: Another hydroxylated derivative of Fluvastatin.
N-desisopropyl Fluvastatin: A metabolite of Fluvastatin formed by N-dealkylation.
Uniqueness
5-Hydroxy Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry .
Eigenschaften
Molekularformel |
C24H25FNNaO5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-hydroxyindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m0./s1/i1D3,2D3,14D; |
InChI-Schlüssel |
MHHBOCPYDHYTEO-WXZDWTOISA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


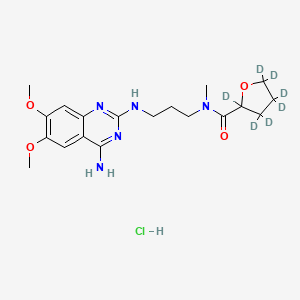
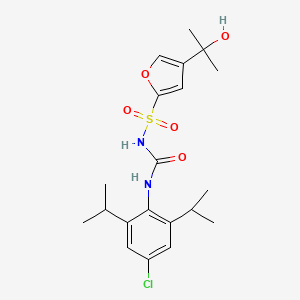
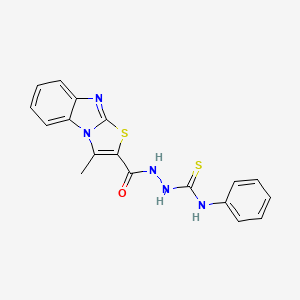

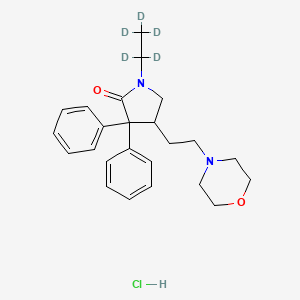
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
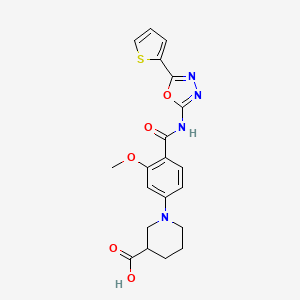
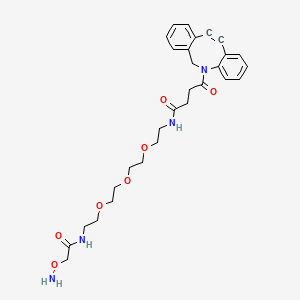


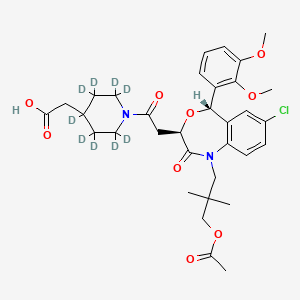
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
